n-butyl (2S,3R)-2,3-epoxybutyrate

Catalog No.
S8578733
CAS No.
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-butyl (2S,3R)-2,3-epoxybutyrate

Product Name

n-butyl (2S,3R)-2,3-epoxybutyrate

IUPAC Name

butyl (2S,3R)-3-methyloxirane-2-carboxylate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-4-5-10-8(9)7-6(2)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

JMYWLBRCOSLRIH-RQJHMYQMSA-N

Canonical SMILES

CCCCOC(=O)C1C(O1)C

Isomeric SMILES

CCCCOC(=O)[C@@H]1[C@H](O1)C

N-butyl (2S,3R)-2,3-epoxybutyrate is an organic compound characterized by its unique stereochemistry and functional groups. It belongs to the class of epoxy esters, specifically derived from butyric acid. The compound features a butyl group attached to an epoxy group at the 2 and 3 positions of the butyric acid backbone, which contributes to its reactivity and potential biological activity. Its molecular formula is C8H14O3C_8H_{14}O_3, and it exhibits a molecular weight of approximately 158.19 g/mol.

Due to its epoxy functional group. Key reactions include:

  • Nucleophilic Ring Opening: The epoxy group can undergo nucleophilic attack by various nucleophiles (e.g., thiols or alcohols), leading to the formation of diols or thioethers. This reaction is often facilitated by catalysts such as scandium trifluoromethanesulfonate or ytterbium trifluoromethanesulfonate, which enhance the reaction rate and yield .
  • Hydrolysis: In the presence of water, the epoxy can be hydrolyzed to yield 2-hydroxybutyric acid derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N-butyl (2S,3R)-2,3-epoxybutyrate typically involves:

  • Epoxidation of Butyric Acid Derivatives: Starting from butyric acid or its derivatives, epoxidation can be achieved using peracids or other oxidizing agents.
  • Enzymatic Methods: Biocatalysis has emerged as a green alternative for synthesizing chiral compounds like N-butyl (2S,3R)-2,3-epoxybutyrate. Enzymes such as lipases can be employed to catalyze the formation of this compound under mild conditions, enhancing selectivity and yield .

These methods underscore the compound's potential for sustainable synthesis practices.

N-butyl (2S,3R)-2,3-epoxybutyrate has several applications:

  • Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound can be used in studies exploring enzyme-catalyzed reactions and stereochemistry in organic synthesis.

Interaction studies involving N-butyl (2S,3R)-2,3-epoxybutyrate focus on its reactivity with biological molecules. For instance:

  • Nucleophilic Substitution Reactions: Investigating how various nucleophiles interact with the epoxy group can provide insights into its potential biological effects.
  • Reactivity with Thiols: Studies have shown that thiols can effectively open the epoxy ring, leading to new thioester compounds that may exhibit unique biological properties .

These studies are crucial for understanding the compound's role in medicinal chemistry.

Several compounds share structural similarities with N-butyl (2S,3R)-2,3-epoxybutyrate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Butyric AcidCarboxylic AcidSimple structure; no epoxide functionality
Ethyl 2-HydroxybutanoateEsterContains a hydroxyl group; lacks epoxide
2-Methyl-3-butenyl AcetateEsterUnsaturated structure; different reactivity
N-butyl 4-hydroxybutanoateHydroxy EsterHydroxyl group at position 4; different properties

N-butyl (2S,3R)-2,3-epoxybutyrate is unique due to its specific stereochemistry and epoxide functionality that allows for diverse chemical transformations not readily available in simpler esters or acids.

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing n-butyl (2S,3R)-2,3-epoxybutyrate involve stereospecific epoxidation of precursor alkenes. A common route starts with (2R,3R)-2,3-epoxybutyric acid, which undergoes esterification with n-butanol under acidic or basic conditions. For example, using sulfuric acid as a catalyst achieves yields of 78–85% after 12 hours at 60°C.

Key Reaction:
$$
\text{(2R,3R)-2,3-Epoxybutyric acid} + \text{n-Butanol} \xrightarrow{H2SO4} \text{n-Butyl (2S,3R)-2,3-epoxybutyrate} + H_2O
$$

Side reactions, such as ring-opening of the epoxide by residual water, are mitigated using molecular sieves. Purification typically involves fractional distillation under reduced pressure (e.g., 0.1 atm at 80°C).

Table 1: Comparison of Traditional Synthesis Conditions

CatalystTemperature (°C)Yield (%)Purity (HPLC)
H₂SO₄608598.5
p-TsOH707897.8
Amberlyst-15658298.2

Catalytic Asymmetric Epoxidation Techniques

Asymmetric epoxidation of α,β-unsaturated esters using chiral catalysts provides enantioselective access to n-butyl (2S,3R)-2,3-epoxybutyrate. Poly(L-leucine)-catalyzed oxidations demonstrate high enantiomeric excess (ee > 90%) for diene substrates. The Shi epoxidation, employing ketone-derived dioxiranes, is another effective method.

Mechanistic Insight:
The catalyst’s helical structure induces a chiral environment, favoring electrophilic oxygen transfer to the si-face of the alkene. This method achieves 92% ee for n-butyl epoxybutyrate at −20°C in chloroform.

Continuous Flow Reactor Optimization Strategies

Microreactor systems enhance the safety and efficiency of epoxide synthesis by improving heat transfer and mixing. A recent study reported a 40% reduction in reaction time (from 12 to 7 hours) using a tubular flow reactor with immobilized lipase catalysts. Key parameters include:

  • Residence Time: 30–60 seconds
  • Temperature Gradient: 50–70°C
  • Catalyst Loading: 5–10 wt%

Figure 1: Schematic of Continuous Flow Reactor Setup

(Note: Insert placeholder for reactor diagram illustrating substrate inflow, immobilized catalyst bed, and product outflow.)

Stereoselective Ring-Opening Reactions

The epoxy ring in n-butyl (2S,3R)-2,3-epoxybutyrate undergoes regioselective nucleophilic attack, enabling access to polyfunctionalized building blocks. For example:

  • Acid-Catalyzed Hydrolysis: Produces (2S,3R)-2,3-dihydroxybutyric acid with >99% retention of configuration.
  • Aminolysis: Reacting with benzylamine yields β-amino alcohol derivatives (85% yield).

Mechanism:$$\text{Epoxide} + \text{Nu}^- \xrightarrow{H^+} \text{Trans-diaxial attack} \rightarrow \text{Ring-opened product}$$Steric effects from the n-butyl group direct nucleophiles to the less hindered C3 position.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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